2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one
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Overview
Description
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one is an organic compound that features a cyclopentanone ring substituted with a benzyloxy and a methoxy group on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one typically involves the following steps:
Formation of the Benzyloxy Group: The benzyloxy group can be introduced by reacting a phenol derivative with benzyl bromide in the presence of a base such as potassium carbonate.
Methoxylation: The methoxy group is introduced by methylation of the phenol derivative using methyl iodide and a base.
Cyclopentanone Formation: The cyclopentanone ring can be formed through a series of reactions, including aldol condensation and subsequent cyclization.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and advanced catalytic systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one undergoes various types of chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group in the cyclopentanone ring can be reduced to form alcohols.
Substitution: The methoxy and benzyloxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or sodium benzyloxide can be used for substitution reactions.
Major Products
Oxidation: Formation of benzylic ketones or aldehydes.
Reduction: Formation of cyclopentanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of fine chemicals.
Mechanism of Action
The mechanism of action of 2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one involves its interaction with specific molecular targets and pathways. The benzyloxy and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The cyclopentanone ring may also play a role in the compound’s overall bioactivity by affecting its conformation and stability.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(Benzyloxy)-5-methylphenyl]cyclopentan-1-one
- 2-[2-(Benzyloxy)-5-hydroxyphenyl]cyclopentan-1-one
- 2-[2-(Benzyloxy)-5-ethoxyphenyl]cyclopentan-1-one
Uniqueness
2-[2-(Benzyloxy)-5-methoxyphenyl]cyclopentan-1-one is unique due to the presence of both benzyloxy and methoxy groups, which can significantly influence its chemical reactivity and biological activity
Properties
CAS No. |
61076-53-7 |
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Molecular Formula |
C19H20O3 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(5-methoxy-2-phenylmethoxyphenyl)cyclopentan-1-one |
InChI |
InChI=1S/C19H20O3/c1-21-15-10-11-19(22-13-14-6-3-2-4-7-14)17(12-15)16-8-5-9-18(16)20/h2-4,6-7,10-12,16H,5,8-9,13H2,1H3 |
InChI Key |
JFAMPEBKUXNDMM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=C2)C3CCCC3=O |
Origin of Product |
United States |
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